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Introduction

Amphotericin A, and more commonly its structural analog Amphotericin B, are polyene
macrolide antibiotics that represent a critical class of antifungal agents. They are often used as
a last resort for treating severe systemic fungal infections. The primary mechanism of action
involves binding to ergosterol, a key component of the fungal cell membrane. This binding
disrupts membrane integrity, leading to the formation of pores, leakage of intracellular ions, and
ultimately, cell death.[1]

The development of resistance to Amphotericin B is a growing concern in clinical settings.
Understanding the mechanisms of resistance and developing methods to study resistant
strains are crucial for the development of new antifungal therapies and resistance management
strategies. The primary mechanism of resistance to Amphotericin B involves alterations in the
ergosterol biosynthesis pathway, which reduces the drug's binding target.[2][3] This is most
commonly due to mutations in the ERG genes, such as ERG2, ERG3, ERG6, and ERG11,
leading to a decrease in ergosterol content or the production of alternative sterols with lower
affinity for the drug.[2][4]

These application notes provide detailed protocols for the in vitro selection of fungal strains
resistant to Amphotericin A/B, methods for determining the level of resistance, and assays to
confirm fungal viability.
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Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

Amphotericin B for susceptible (wild-type) and experimentally selected resistant strains of

various fungal species.

Fungal . Amphotericin Fold Increase
] Strain Type ] ] Reference
Species B MIC (pg/mL)  in Resistance
] ) Wild-Type
Candida albicans 05-1.0 -
(SC5314)
_ _ Lab-Evolved
Candida albicans ) 10-20 10-20x
Resistant
Candida Wild-Type (MYA- 0.5
tropicalis 3404) '
] Resistant Clinical
Candida
o Isolate (ATCC >8 >16X
tropicalis
200956)
Candida krusei Wild-Type (Z748) 0.25 -
Lab-Evolved
Candida krusei Resistant 32 128x
(Z748R)
) ] Wild-Type
Candida auris 1 -
(Cau1901)
) ) EV-Induced
Candida auris ] >16 >16X
Resistance

Experimental Protocols
Protocol 1: In Vitro Selection of Amphotericin B
Resistant Fungal Strains
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This protocol describes a method for generating Amphotericin B-resistant fungal strains by
continuous exposure to increasing concentrations of the drug.

Materials:

Fungal isolate (e.g., Candida albicans)

» Yeast Peptone Dextrose (YPD) broth and agar plates

o Amphotericin B (stock solution prepared in DMSO)

o Sterile culture tubes and flasks

¢ Incubator with shaking capabilities (35°C)

e Spectrophotometer

e Sterile normal saline

0.5 McFarland standard

Procedure:

e Initial Culture: Inoculate a single colony of the susceptible fungal strain into YPD liquid
medium. Incubate at 35°C with shaking for 24-36 hours until the medium is turbid.

 Inoculum Preparation: Centrifuge the culture at 3000 x g for 2 minutes, wash the pellet twice
with sterile normal saline, and resuspend the cells to a turbidity equivalent to a 0.5
McFarland standard (approximately 1-5 x 106 CFU/mL).

o Stepwise Selection:

o Add 200 pL of the prepared inoculum to 20 mL of YPD broth containing a starting sub-
inhibitory concentration of Amphotericin B (e.g., 0.25 pg/mL).

o Incubate at 35°C with shaking for 24-48 hours.
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o After incubation, subculture the cells by transferring an aliquot to fresh YPD medium
containing the same concentration of Amphotericin B. Repeat this subculturing step five
times.

 Increasing Drug Concentration: After five passages at the initial concentration, double the
concentration of Amphotericin B in the YPD medium (e.g., to 0.5 pg/mL) and repeat the
subculturing process.

« lterative Process: Continue to double the Amphotericin B concentration after every five
successful subcultures until the strain can survive at a significantly higher concentration
(e.g., 32 pg/mL).

¢ |solation of Resistant Strain: Once the desired level of resistance is achieved, streak the
culture onto a YPD agar plate to obtain single colonies.

o Confirmation of Resistance: Pick a single colony and confirm its resistance level by
performing a Minimum Inhibitory Concentration (MIC) test as described in Protocol 2.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth
microdilution method for yeasts.

Materials:

e Fungal isolate (wild-type and potentially resistant strains)

o RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
e Amphotericin B stock solution

 Sterile 96-well U-bottom microtiter plates

e Spectrophotometer or microplate reader

e Incubator (35°C)
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Procedure:

e Drug Dilution Series: Prepare a series of twofold dilutions of Amphotericin B in RPMI 1640
medium in the 96-well plate. The final concentration range should typically span from 0.03 to
16 pg/mL. Include a drug-free well for a growth control.

 Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity
equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to
achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL in the wells.

 Inoculation: Add the prepared inoculum to each well of the microtiter plate.
 Incubation: Incubate the plate at 35°C for 24-48 hours.

¢ MIC Determination: The MIC is defined as the lowest concentration of Amphotericin B that
causes a 100% inhibition of visible growth compared to the drug-free control well.

Protocol 3: Fungal Viability Assessment by Colony
Forming Unit (CFU) Assay

This protocol is used to quantify the number of viable fungal cells after exposure to
Amphotericin B.

Materials:

Fungal cultures (treated and untreated)

Sterile phosphate-buffered saline (PBS) or normal saline

YPD agar plates

Sterile microcentrifuge tubes

Incubator (30-37°C)

Procedure:
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 Serial Dilutions: Following treatment with Amphotericin B (e.g., from an MIC or time-kill
assay), harvest the fungal cells and wash them with sterile PBS. Resuspend the cells in PBS
and prepare a series of 10-fold dilutions.

o Plating: Spread a defined volume (e.g., 100 uL) of the appropriate dilutions onto YPD agar
plates in triplicate.

 Incubation: Incubate the plates at 30-37°C for 24-48 hours, or until distinct colonies are
visible.

e Colony Counting: Count the number of colonies on the plates that have between 30 and 300
colonies.

e CFU Calculation: Calculate the number of viable cells per milliliter (CFU/mL) in the original
culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume
plated (in mL)

Visualizations
Experimental Workflow for Selecting Resistant Strains

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start with Susceptible

Fungal Strain

Gnoculate in YPD Brot@

Prepare Inoculum
(0.5 McFarland)

Subculture in YPD with
Sub-inhibitory Amphotericin A

s
Repeat 5x {Check for SurvivaD
No Growth at Higher Conc. Growth
Isolate Single Colonies Double Amphotericin A
on YPD Agar Concentration

Confirm Resistance
(MIC Testing)

Resistant Strain
Obtained

Click to download full resolution via product page

Caption: Workflow for in vitro selection of Amphotericin A resistant fungal strains.
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Signaling Pathway of Amphotericin A Resistance

Caption: Mechanism of Amphotericin A action and the development of resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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